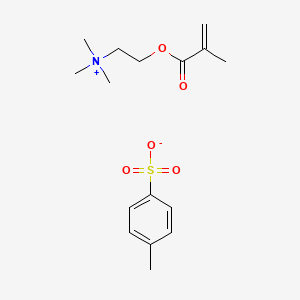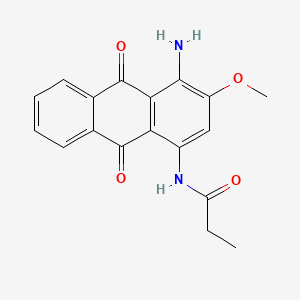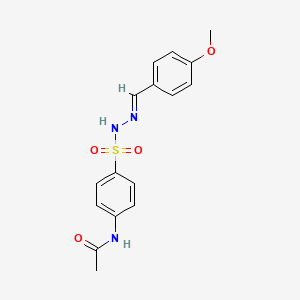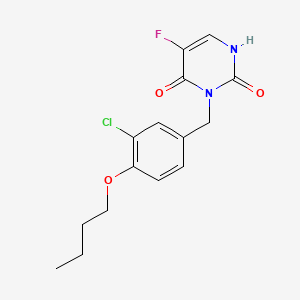
Behenamidopropyl betaine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Behenamidopropyl betaine is an amphoteric surfactant derived from behenic acid. It is commonly used in personal care products such as shampoos, conditioners, and body washes due to its excellent emulsifying, dispersing, foaming, and antistatic properties . This compound is known for its mildness and ability to reduce the irritation potential of other surfactants, making it a popular choice in formulations designed for sensitive skin .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Behenamidopropyl betaine is synthesized through the reaction of behenic acid with 3-dimethylaminopropylamine, followed by quaternization with a suitable alkylating agent . The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the amide bond. The quaternization step is crucial for imparting the zwitterionic nature to the compound, which is responsible for its surfactant properties .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under precise conditions. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques helps in achieving consistent quality and reducing production costs .
Analyse Des Réactions Chimiques
Types of Reactions
Behenamidopropyl betaine primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure . It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield quaternary ammonium salts, while oxidation reactions can produce carboxylic acids .
Applications De Recherche Scientifique
Mécanisme D'action
Behenamidopropyl betaine exerts its effects primarily through its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and emulsification of ingredients . At the molecular level, it interacts with both hydrophilic and hydrophobic molecules, stabilizing emulsions and enhancing the solubility of various compounds . The amphoteric nature of this compound allows it to function effectively across a wide range of pH levels, making it versatile for different applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cocamidopropyl betaine: Derived from coconut oil, it is widely used in personal care products for its mildness and foaming properties.
Lauramidopropyl betaine: Similar in structure but derived from lauric acid, it is used in formulations requiring strong foaming and cleansing action.
Stearamidopropyl betaine: Derived from stearic acid, it is known for its conditioning properties in hair care products.
Uniqueness
Behenamidopropyl betaine stands out due to its long alkyl chain derived from behenic acid, which imparts superior conditioning and antistatic properties compared to shorter-chain analogs . Its ability to reduce irritation and enhance the performance of other surfactants makes it a valuable ingredient in formulations designed for sensitive skin .
Propriétés
Numéro CAS |
138527-93-2 |
|---|---|
Formule moléculaire |
C29H58N2O3 |
Poids moléculaire |
482.8 g/mol |
Nom IUPAC |
2-[3-(docosanoylamino)propyl-dimethylazaniumyl]acetate |
InChI |
InChI=1S/C29H58N2O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-28(32)30-25-23-26-31(2,3)27-29(33)34/h4-27H2,1-3H3,(H-,30,32,33,34) |
Clé InChI |
MNXZLMCTNGNXNX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


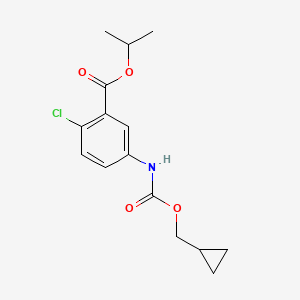

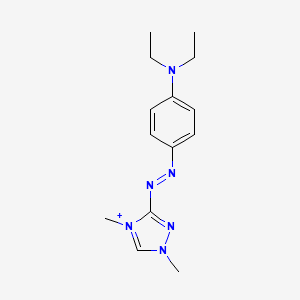
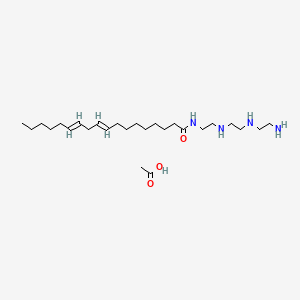
![[(9R,10S,13S,14R)-14-(2-chloroacetyl)oxy-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 2-chloroacetate](/img/structure/B12689627.png)

